molecular formula C13H9BrN2O3 B11981512 2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol

Cat. No.: B11981512
M. Wt: 321.13 g/mol
InChI Key: HIGVOCZOUAOLPM-UHFFFAOYSA-N
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Description

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol is an organic compound with the molecular formula C13H9BrN2O3. This compound is characterized by the presence of a bromophenyl group, an imino group, and a nitrophenol group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-bromobenzaldehyde and 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
  • 2,4-dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol

Uniqueness

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromophenyl and nitrophenol groups allows for versatile chemical modifications and applications in various research fields.

Properties

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9BrN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H

InChI Key

HIGVOCZOUAOLPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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